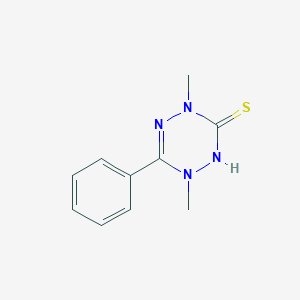
1,4-Dimethyl-6-phenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-6-phenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione is a heterocyclic compound that belongs to the tetrazine family It is characterized by a tetrazine ring, which is a six-membered ring containing four nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-6-phenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with carbon disulfide and methyl iodide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-6-phenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents on the tetrazine ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted tetrazine derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dimethyl-6-phenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-6-phenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrazine: The parent compound of the tetrazine family.
1,4-Dimethyl-1,2,4,5-tetrazine: A similar compound without the phenyl and thione groups.
6-Phenyl-1,2,4,5-tetrazine: A compound with a phenyl group but lacking the dimethyl and thione groups.
Uniqueness
1,4-Dimethyl-6-phenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione is unique due to the presence of both dimethyl and phenyl groups, as well as the thione functionality
Properties
CAS No. |
50781-62-9 |
|---|---|
Molecular Formula |
C10H12N4S |
Molecular Weight |
220.30 g/mol |
IUPAC Name |
2,5-dimethyl-3-phenyl-1H-1,2,4,5-tetrazine-6-thione |
InChI |
InChI=1S/C10H12N4S/c1-13-9(8-6-4-3-5-7-8)11-14(2)10(15)12-13/h3-7H,1-2H3,(H,12,15) |
InChI Key |
QDSRNZVNAZXSNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN(C(=S)N1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















